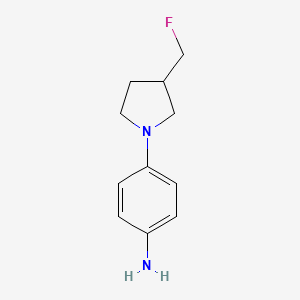

4-(3-(Fluoromethyl)pyrrolidin-1-yl)aniline

Description

Properties

IUPAC Name |

4-[3-(fluoromethyl)pyrrolidin-1-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2/c12-7-9-5-6-14(8-9)11-3-1-10(13)2-4-11/h1-4,9H,5-8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHPCRKMKCMNML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CF)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(3-(Fluoromethyl)pyrrolidin-1-yl)aniline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 185.24 g/mol. The presence of the fluoromethyl group is significant for enhancing the compound's biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction.

- Antimicrobial Properties : The compound has shown effectiveness against specific bacterial strains, indicating potential use as an antimicrobial agent.

- Neurological Effects : Research indicates that the compound may interact with neurotransmitter systems, suggesting a role in modulating neurological functions.

The exact mechanism of action for this compound is still under investigation. However, it is believed to involve:

- Receptor Interaction : The compound may bind to specific receptors influencing pathways related to cell growth and survival.

- Enzyme Inhibition : It might inhibit certain enzymes involved in metabolic pathways crucial for cancer cell proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:

| Substituent | Activity Impact | Notes |

|---|---|---|

| Fluoromethyl | Increased potency | Enhances lipophilicity and receptor binding affinity. |

| Pyrrolidine ring | Essential for activity | Provides structural stability and interaction with biological targets. |

Case Studies

Several studies have investigated the biological effects of this compound:

- Anticancer Efficacy :

- Antimicrobial Testing :

- Neuropharmacological Assessment :

Future Directions

Further research is required to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Potential studies could focus on:

- In vivo efficacy : Assessing effectiveness in live models to better understand therapeutic potential.

- Toxicological profiles : Evaluating safety and side effects associated with prolonged exposure or high doses.

Scientific Research Applications

Medicinal Chemistry

4-(3-(Fluoromethyl)pyrrolidin-1-yl)aniline is being studied for its potential therapeutic applications. Initial research indicates that modifications to its structure can significantly impact its pharmacological profile, influencing receptor binding and activity.

- Binding Affinity Studies : Research has focused on its interaction with various biological receptors, revealing promising results in terms of receptor activation or inhibition through in vitro assays.

Organic Synthesis

The compound serves as a valuable building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, which can lead to the development of novel derivatives with enhanced biological activities.

- Synthetic Versatility : The synthesis typically involves reactions that modify the pyrrolidine and aniline components, allowing researchers to explore a wide range of derivatives.

Materials Science

In materials science, this compound can be utilized in the development of new polymers and materials. The fluoromethyl group can impart unique properties to polymers, such as increased hydrophobicity and thermal stability.

Case Study 1: Drug Development

In a recent study, researchers explored the efficacy of this compound derivatives as potential inhibitors for specific cancer cell lines. The findings indicated that certain modifications led to improved binding affinities and enhanced cytotoxic effects compared to existing treatments.

Case Study 2: Polymer Chemistry

Another investigation focused on incorporating this compound into polymer matrices for enhanced material properties. The resultant polymers demonstrated improved mechanical strength and thermal stability, making them suitable for high-performance applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

The fluoromethyl group distinguishes 4-(3-(fluoromethyl)pyrrolidin-1-yl)aniline from related compounds. Key analogs and their substituent effects include:

Key Findings :

- Fluoromethyl vs. Trifluoromethyl : The trifluoromethyl group (in ) increases lipophilicity but may reduce metabolic stability compared to the fluoromethyl group.

- Fluorine Position : 3-Fluoro substitution () retains electronic effects but lacks the conformational constraint of the fluoromethyl-pyrrolidine moiety.

- Steric Impact : Bulky groups (e.g., cyclohexyl in ) limit applications in tight-binding targets, whereas the fluoromethyl-pyrrolidine balance steric and electronic effects.

Pharmacological and Physicochemical Profiles

Table: Comparative Physicochemical Data

Key Insights :

- The fluoromethyl derivative’s lower logP (1.9 vs. 3.2–4.17) suggests better aqueous solubility, advantageous for oral bioavailability.

- UNC1215’s high logP (4.17) correlates with its use in targeting hydrophobic protein pockets .

Preparation Methods

General Synthetic Strategies

The synthesis of 4-(3-(Fluoromethyl)pyrrolidin-1-yl)aniline typically involves two key steps:

- Construction or modification of the pyrrolidine ring bearing the fluoromethyl substituent.

- Coupling or substitution reactions to attach the aniline moiety at the nitrogen atom of the pyrrolidine.

Fluorination is a critical step, often achieved through nucleophilic or electrophilic fluorination reagents under controlled conditions to introduce the fluoromethyl group at the 3-position of the pyrrolidine ring.

Fluoromethylation of Pyrrolidine Derivatives

A recent and efficient approach involves the use of silver fluoride (AgF) and carbon disulfide (CS2) as reagents for N-trifluoromethylation and related fluoromethylation of secondary amines, including pyrrolidine derivatives. This method operates under neutral conditions, which simplifies product isolation and improves yields.

- Procedure : Secondary amines such as pyrrolidine derivatives are reacted with AgF and CS2 in ethyl acetate under nitrogen atmosphere at moderate temperatures (40–80 °C) for several hours.

- Outcome : This yields N-fluoromethylated amines with moderate to excellent yields, depending on substrate structure and reaction conditions.

- Advantages : Neutral reaction conditions avoid harsh acidic environments, improving functional group tolerance and scalability.

Palladium-Catalyzed Arylation and Coupling

The attachment of the aniline moiety to the fluoromethylated pyrrolidine can be achieved through palladium-catalyzed cross-coupling reactions:

- Catalysts : Pd2(dba)3 or palladium complexes such as [1,1'-bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) are used.

- Conditions : Reactions are typically carried out in toluene at reflux temperature in the presence of a mineral base (e.g., K2CO3, K3PO4).

- Mechanism : The palladium catalyst facilitates the alpha-arylation of the pyrrolidine nitrogen, enabling the formation of the N-aryl bond with aniline derivatives.

Condensation and Nucleophilic Substitution Routes

Alternative synthetic routes involve condensation reactions and nucleophilic substitutions:

- Condensation : Amines can be condensed with aldehydes or ketones bearing fluoromethyl groups to form imines or related intermediates, which are then reduced or cyclized to yield the target compound.

- Nucleophilic substitution : Halo-substituted fluoromethyl pyrrolidines can be reacted with aniline under basic conditions to substitute the halogen with the aniline nitrogen, forming the desired compound.

- Example : Substitution of 2-chloronicotinaldehyde derivatives with amines followed by condensation with 2-(1H-pyrrol-1-yl)aniline has been demonstrated to yield related amino-substituted pyrrolidine compounds.

Hydrogenation and Reduction Steps

In many synthetic sequences, nitro-substituted intermediates are reduced to the corresponding anilines through catalytic hydrogenation:

- Catalysts : Palladium on carbon (Pd/C) under hydrogen atmosphere.

- Conditions : Mild temperatures and pressures to selectively reduce nitro groups without affecting fluoromethyl substituents.

- This step is crucial to obtain the free aniline group in the final compound.

Experimental Data and Yields

| Step | Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| N-Fluoromethylation | AgF, CS2, ethyl acetate, 40–80 °C, 6–20 h | 70–98 | Neutral conditions, scalable |

| Palladium-catalyzed coupling | Pd2(dba)3 or Pd(dtbpf)Cl2, toluene, reflux | 65–90 | Requires mineral base (K2CO3, K3PO4) |

| Condensation with aldehydes | Amines + aldehydes, AcOH, EtOH, room temp | 60–85 | Followed by reduction or cyclization |

| Nitro group hydrogenation | Pd/C, H2, mild conditions | 80–95 | Selective reduction to aniline |

Research Findings and Optimization Notes

- Electron-donating groups on aromatic rings enhance nucleophilicity and coupling efficiency in palladium-catalyzed steps.

- Neutral fluoromethylation conditions reduce side reactions compared to acidic fluorination reagents like diethylaminosulfur trifluoride (DAST).

- Steric hindrance around the nitrogen atom affects yields; smaller substituents favor higher yields.

- Use of bases like K2CO3 or tBuONa is critical to deprotonate amines and facilitate cross-coupling.

- The choice of solvent (toluene, ethyl acetate) and temperature control are important for reaction selectivity and product purity.

Q & A

Q. What are the optimized synthetic routes for 4-(3-(Fluoromethyl)pyrrolidin-1-yl)aniline, and what purification methods ensure high yield?

The synthesis typically involves coupling reactions between pyrrolidine derivatives and fluoromethyl-aniline precursors. A multi-step approach is recommended:

Fluoromethylation : Introduce the fluoromethyl group to pyrrolidine via nucleophilic substitution using fluoromethyliodide under inert conditions.

Coupling Reaction : React the fluoromethyl-pyrrolidine intermediate with 4-nitroaniline via Buchwald-Hartwig amination, followed by nitro group reduction using hydrogenation (H₂/Pd-C).

Purification : Use recrystallization in ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the final product .

Q. How can researchers characterize the compound’s structural integrity and purity?

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluoromethyl group at C3 of pyrrolidine, aniline para-substitution).

- HRMS : Validate molecular weight (C₁₁H₁₄FN₂, expected [M+H]⁺ = 193.11).

- Crystallography : Single-crystal X-ray diffraction (e.g., CCDC-2100572 protocols) resolves stereochemistry and bond angles .

- HPLC-PDA : Assess purity (>97% by area normalization) using a C18 column and acetonitrile/water mobile phase .

Q. What stability considerations are critical for handling this compound in aqueous and oxidative environments?

- pH Sensitivity : The aniline group is prone to protonation below pH 5, altering solubility. Store in neutral buffer (pH 7.4) for biological assays.

- Oxidative Degradation : Susceptible to quinone formation under strong oxidants (e.g., H₂O₂). Use antioxidants like BHT (0.1% w/v) in long-term storage .

Advanced Research Questions

Q. How do structural analogs of this compound influence structure-activity relationships (SAR) in receptor binding studies?

Q. What computational methods predict the compound’s interactions with biological targets (e.g., enzymes, GPCRs)?

- Molecular Docking : Use AutoDock Vina to model binding to dopamine D₂ receptors. Fluorine’s electronegativity enhances hydrogen bonding with Thr342 .

- DFT Calculations : B3LYP/6-31G* level optimizations reveal conformational flexibility in the pyrrolidine ring, influencing binding pocket accommodation .

- MD Simulations : GROMACS trajectories (100 ns) assess stability of ligand-receptor complexes under physiological conditions .

Q. How can researchers resolve conflicting bioactivity data between in vitro and in vivo models?

- Metabolite Profiling : LC-MS/MS identifies oxidation products (e.g., quinones) that may exhibit off-target effects in vivo .

- Species-Specific Metabolism : Compare hepatic microsome assays (human vs. rodent) to explain discrepancies in IC₅₀ values .

- Fluorine Isotope Effects : ¹⁸F-labeled analogs track biodistribution differences via PET imaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.